
2-Pentynyltrimethylammonium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pentynyltrimethylammonium iodide is a quaternary ammonium compound with the chemical formula C8H16IN. This compound is known for its unique structure, which includes a pentynyl group attached to a trimethylammonium ion, and is commonly used in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentynyltrimethylammonium iodide typically involves the reaction of 2-pentynyl bromide with trimethylamine, followed by the addition of iodine to form the iodide salt. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization from ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The final product is often purified using industrial-scale crystallization and filtration techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pentynyltrimethylammonium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium chloride or sodium bromide in aqueous solution.
Major Products Formed
Oxidation: The major products include carboxylic acids or ketones, depending on the reaction conditions.
Reduction: The major product is the corresponding alkane.
Substitution: The major products are the corresponding halide salts.
Wissenschaftliche Forschungsanwendungen
2-Pentynyltrimethylammonium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies involving ion transport and membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 2-Pentynyltrimethylammonium iodide involves its interaction with biological membranes and ion channels. The compound can alter membrane permeability and affect ion transport by binding to specific sites on the membrane or ion channels. This interaction can lead to changes in cellular function and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetramethylammonium iodide
- Trimethylphenylammonium iodide
- Hexamethylammonium iodide
Comparison
2-Pentynyltrimethylammonium iodide is unique due to the presence of the pentynyl group, which imparts distinct chemical and biological properties. Unlike tetramethylammonium iodide, which lacks the alkyne functionality, this compound can participate in additional reactions such as alkyne coupling and cycloaddition. This makes it a versatile compound in both chemical synthesis and biological studies.
Eigenschaften
CAS-Nummer |
4075-90-5 |
|---|---|
Molekularformel |
C8H16IN |
Molekulargewicht |
253.12 g/mol |
IUPAC-Name |
trimethyl(pent-2-ynyl)azanium;iodide |
InChI |
InChI=1S/C8H16N.HI/c1-5-6-7-8-9(2,3)4;/h5,8H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
HCIZTSPNWBFPJD-UHFFFAOYSA-M |
Kanonische SMILES |
CCC#CC[N+](C)(C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-methoxy-4-{[(E)-pyridin-4-ylmethylidene]amino}phenyl)furan-2-carboxamide](/img/structure/B14168292.png)
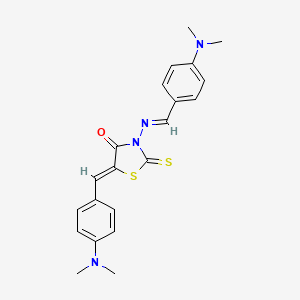
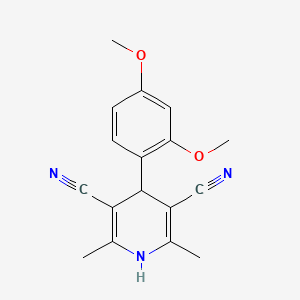
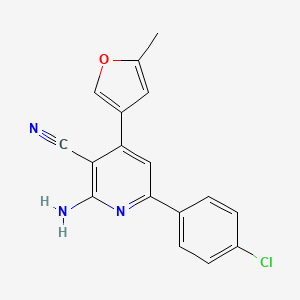

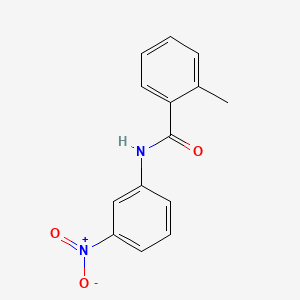
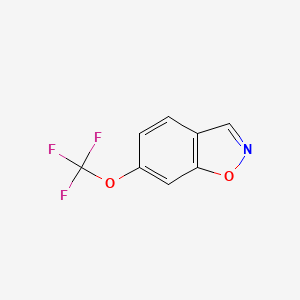

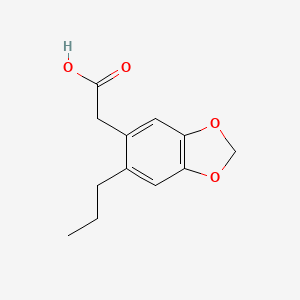
![Methanimidamide, N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]-](/img/structure/B14168357.png)
![6-(4-Ethylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B14168362.png)
![Benzenepentanoic acid, alpha-(acetylamino)-2,3-difluoro-delta-[[(2,2,2-trifluoroethyl)amino]methyl]-, (deltaS)-](/img/structure/B14168370.png)

